molecular formula C19H16ClNO4 B258759 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B258759
M. Wt: 357.8 g/mol
InChI Key: FPQZCDMHDCTMGU-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as EMO, is a chemical compound that has been studied for its potential applications in scientific research. EMO belongs to a class of compounds called oxazolones, which have been found to have a range of biological activities. In

Scientific Research Applications

2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, anti-inflammatory, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This compound has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of this compound derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the use of this compound as a fluorescent probe for detecting metal ions in living cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-ethoxy-3-methoxybenzaldehyde and 2-amino-4-chlorophenol in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide and chloroacetic acid to form the oxazolone ring. The yield of this compound has been reported to be around 60%.

properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16ClNO4/c1-3-24-16-9-4-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-5-7-14(20)8-6-13/h4-11H,3H2,1-2H3/b15-10-

InChI Key

FPQZCDMHDCTMGU-GDNBJRDFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.